4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol
Description
4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a polycyclic diterpenoid derivative characterized by a highly substituted benzofluorene backbone. Its structure features five methyl groups at positions 4, 4, 6a, 7, and 11b, along with hydroxyl groups at the 9- and 10-positions. This compound is synthesized via stereoselective methods involving boron triiodide (BI₃)-mediated cyclization and subsequent purification by column chromatography . Its molecular formula is C₂₃H₃₂O₃, with a high-resolution mass spectrometry (HRMS) [M-H]⁻ peak observed at m/z 355.2270 . The compound exhibits optical rotation ([α]D) of −18.0° (c = 0.36, MeOH), indicative of its stereochemical complexity .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |
InChI |
InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3 |
InChI Key |
DTFQQAANPRPMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
Scientific Research Applications of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol
(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a complex organic compound featuring a polycyclic aromatic hydrocarbon structure, multiple chiral centers, and hydroxyl groups. Its unique arrangement of methyl groups and hydroxyl functionalities imparts distinct chemical and biological properties, rendering it valuable in diverse applications.
Applications Overview
This compound is primarily utilized in scientific research across various disciplines:
- Chemistry: As a building block in synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
- Biology: Due to its unique structure, it is a candidate for studying enzyme interactions and metabolic pathways.
- Industry: In the production of advanced materials like polymers and nanomaterials, owing to its stability and functional groups.
Chemical Properties and Reactions
The molecular formula of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is , with a molecular weight of 328.5 g/mol. Key chemical reactions include:
- Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
- Reduction: The compound can be reduced to form alcohols or alkanes.
- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Synthesis and Production
The synthesis of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves multiple steps, typically starting from simpler organic molecules. A common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications. Industrial production methods optimize yield and purity, often using continuous flow reactors and automated systems. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products.
Mechanism of Action
The mechanism by which 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of polyhydroxybenzofluorenes, which are studied for their biological activities, including inhibition of phosphatidylinositol 3-kinase (PI3K) . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Activity: The ethyl-substituted analog (4) shows reduced PI3K inhibition compared to methyl-rich derivatives, suggesting that increased methyl substitution enhances steric interactions with the enzyme’s active site . The absence of hydroxyl groups in the polymer analog (Patent EP2021/09) shifts its application to non-biological roles, such as UV stabilization .
Stereochemical Influence: The target compound’s optical rotation ([α]D = −18.0°) differs significantly from non-chiral analogs (e.g., siloxane polymers), highlighting the role of stereochemistry in biological targeting .
Synthetic Complexity: The target compound requires BI₃-mediated cyclization, while analogs like the isoxazole-quinoline hybrid () rely on ketone coupling, reflecting divergent synthetic challenges .
Biological Activity
The compound 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a polycyclic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity based on existing research findings and synthesis methods.
Chemical Structure and Properties
- Molecular Formula : C22H32O2
- Molecular Weight : 328.49 g/mol
- CAS Number : 849669-54-1
The compound features a unique polycyclic structure with multiple methyl groups and hydroxyl functionalities that contribute to its reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol typically involves multi-step organic reactions. Common methods include:
- Formation of Core Structure : Initial steps focus on constructing the polycyclic framework.
- Functionalization : Subsequent introduction of methyl groups and hydroxyl groups using various reagents.
- Optimization Techniques : Advanced methods such as high-pressure reactions and continuous flow synthesis are employed for industrial-scale production to maximize yield and purity .
Biological Activity Spectrum
Research indicates that compounds with similar structural characteristics exhibit a wide range of biological activities. The following table summarizes the predicted activities based on structural features:
| Biological Activity | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. |
| Anti-inflammatory | Modulation of inflammatory pathways potentially leading to therapeutic effects in chronic diseases. |
| Antimicrobial | Activity against bacterial and fungal strains observed in preliminary studies. |
Predictive Models
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program indicate that this compound may interact with various biological targets due to its structural features .
The mechanism of action for 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves interactions with specific molecular targets including:
- Enzymes : The hydroxyl group can form hydrogen bonds influencing enzyme activity.
- Receptors : The polycyclic structure allows interaction with hydrophobic pockets in proteins.
These interactions can lead to modulation of various biochemical pathways critical for cellular functions.
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
-
Antioxidant Properties :
- Research indicated that the compound exhibited strong antioxidant activity in vitro by reducing reactive oxygen species (ROS) levels in cultured cells.
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Compound A | C22H32O2 | Anticancer |
| Compound B | C21H30O3 | Antioxidant |
| Compound C | C23H34O2 | Anti-inflammatory |
This comparison highlights how slight variations in structure can lead to differing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
